N-methyl-2-phenoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-15-14(16)12-9-5-6-10-13(12)17-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXYWUGPBQZWJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Methyl 2 Phenoxybenzamide and Analogues
Retrosynthetic Analysis of the N-Methyl-2-Phenoxybenzamide Core Structure
A retrosynthetic approach to this compound and its derivatives begins with the disconnection of the amide bond, a common and reliable synthetic transformation. nih.govub.edu This primary disconnection yields two key synthons: a 2-phenoxybenzoic acid derivative and an appropriate amine. nih.gov Further deconstruction of the 2-phenoxybenzoic acid synthon through the disconnection of the ether linkage reveals a substituted halobenzene and a phenol (B47542) as the initial starting materials. nih.gov This analysis provides a logical pathway for the synthesis, starting from simple, commercially available precursors. ub.edu
The core structure of this compound can be conceptually broken down into two main building blocks:
2-Phenoxybenzoic acid moiety: This component is typically derived from a 2-halobenzoic acid or its ester and a corresponding phenol.
Amine moiety: For the parent compound, this would be methylamine (B109427). For analogues, a wide variety of primary or secondary amines can be utilized.
This retrosynthetic strategy allows for the modular assembly of a library of phenoxybenzamide analogues by varying the substitution patterns on both the phenoxybenzoic acid and the amine components. acs.orgnih.gov
Multistep Synthetic Routes for this compound and Derivatives
The forward synthesis, guided by the retrosynthetic analysis, typically involves a multistep sequence. A common route to this compound and its derivatives is initiated with an Ullmann condensation or a similar copper-catalyzed coupling reaction to form the diaryl ether bond. mdpi.commdpi.com This is followed by amide bond formation.
A general synthetic scheme is as follows:
Formation of the 2-Phenoxybenzoic Acid Intermediate: A 2-halobenzoic acid or ester (e.g., methyl 2-iodobenzoate) is reacted with a phenol in the presence of a copper catalyst and a base. mdpi.commdpi.com Common catalysts include copper(I) iodide (CuI), and bases such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) are often employed. mdpi.commdpi.com The reaction is typically carried out in a high-boiling solvent like toluene (B28343) or dimethylformamide (DMF). mdpi.commdpi.com If an ester is used, a subsequent hydrolysis step is required to obtain the carboxylic acid.
Amide Coupling: The resulting 2-phenoxybenzoic acid is then coupled with the desired amine (e.g., methylamine for the parent compound) to form the final this compound. This amide formation is facilitated by a variety of coupling reagents. nih.govacs.org
Derivatization Strategies for Phenoxybenzamide Analogue Libraries
The development of phenoxybenzamide analogue libraries is a key strategy for exploring the structure-activity relationships and optimizing the properties of these compounds. acs.orgnih.gov Derivatization can be achieved by modifying either the 2-phenoxybenzoic acid component or the amine component.
Chemical Transformations and Reaction Mechanisms
A variety of chemical transformations are employed in the synthesis and derivatization of phenoxybenzamides. The Ullmann condensation for diaryl ether formation proceeds via a copper-catalyzed nucleophilic aromatic substitution mechanism. mdpi.com Amide bond formation typically involves the activation of the carboxylic acid, which can then be attacked by the amine nucleophile. Common activating agents include carbodiimides and phosphonium (B103445) or uronium-based reagents. acs.orgnih.gov
For the synthesis of more complex analogues, other reactions such as nucleophilic aromatic substitution on fluoro-substituted aromatic rings can be utilized to introduce the phenoxy group. acs.org Additionally, functional groups on the aromatic rings can be manipulated through reactions like nitration followed by reduction to an amine, which can then be further derivatized. nih.govacs.org
Regioselective Synthesis Approaches
Regioselectivity is a critical consideration in the synthesis of substituted phenoxybenzamide analogues. In the Ullmann condensation, the regioselectivity is determined by the starting materials, i.e., the positions of the substituents on the halobenzene and the phenol.
For the derivatization of the aromatic rings, electrophilic substitution reactions can be employed. The directing effects of the existing substituents on the ring will determine the position of the newly introduced group. For instance, the phenoxy group is an ortho-, para-director.
In some cases, specific isomers are desired. For example, the synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide was achieved through the demethylation of the corresponding methoxy (B1213986) derivative. encyclopedia.pub This highlights the use of protecting groups and subsequent deprotection to achieve the desired regiochemistry.
Catalyst Systems in Phenoxybenzamide Synthesis
The choice of catalyst is crucial for the efficiency of the diaryl ether formation. Copper-based catalysts are widely used in Ullmann-type reactions. mdpi.com
| Catalyst System | Reaction | Application | Reference |
| Copper(I) iodide (CuI) / Cesium carbonate (Cs2CO3) | Ullmann Condensation | Synthesis of 2-phenoxybenzoic acid derivatives | mdpi.commdpi.com |
| Palladium on activated carbon (Pd/C) | Hydrogenation | Reduction of nitro groups to amines | nih.gov |
| Copper nanoparticles (Cu-NPs) | Ullmann O-arylation | Synthesis of biaryl ethers | mdpi.com |
Table 1: Catalyst Systems in Phenoxybenzamide Synthesis
Recent advancements have explored the use of copper nanoparticles as catalysts for the Ullmann O-arylation, offering potential advantages in terms of catalytic activity and reusability. mdpi.com For other transformations, such as the reduction of nitro groups, palladium on carbon (Pd/C) is a commonly used catalyst. nih.gov
Structure Activity Relationship Sar Studies of N Methyl 2 Phenoxybenzamide Derivatives
Impact of Anilino Partial Structure Substitution on Biological Potency
The nature of the substituent on the anilino portion of the N-methyl-2-phenoxybenzamide structure plays a critical role in determining the antiplasmodial activity and cytotoxicity of the derivatives. nih.govresearchgate.net Studies involving modifications of a terminal piperazinyl group on the anilino ring have revealed that bulky, non-polar substituents are beneficial for high antiplasmodial activity. nih.gov
When the N-Boc (tert-butyloxycarbonyl) group of a lead compound was replaced with smaller or more polar functional groups, a significant decrease in activity was observed. For instance, replacing the N-Boc group with an acetyl, formyl, or carboxamido group led to a substantial loss of potency against the P. falciparum NF54 strain. nih.gov This suggests that steric bulk and lipophilicity in this region are crucial for the compound's interaction with its biological target.
The introduction of an N-pivaloyl group, which is also bulky and non-polar, resulted in analogues with maintained sub-micromolar antiplasmodial activity and favorable selectivity indices. nih.gov Specifically, the N-pivaloyl analogues demonstrated IC50 values between 0.6172–0.6593 µM, comparable to the lead compound, but with decreased cytotoxicity, thereby matching its selectivity. nih.gov This highlights the N-pivaloyl group as a viable alternative to the N-Boc group, offering the additional advantage of stability in acidic conditions. nih.gov
| Compound | Anilino Ring Substituent | PfNF54 IC50 (µM) | L-6 Cells IC50 (µM) | Selectivity Index (S.I.) |
|---|---|---|---|---|
| Lead Compound (1) | N-Boc-piperazinyl | 0.6593 | 190.3 | 288.6 |
| Analogue 19 | N-Pivaloyl-piperazinyl | 0.6172 | 185.0 | 299.7 |
| Analogue with Acetyl | N-Acetyl-piperazinyl | >23.08 | >230.8 | - |
| Analogue with Formyl | N-Formyl-piperazinyl | >24.25 | >242.5 | - |
Influence of Phenoxy Ring Modifications on Activity Profiles
In a comparative study of derivatives, the presence and position of a fluorine atom on the phenoxy ring were evaluated. A key derivative, tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate, demonstrated potent antiplasmodial activity with an IC50 of 0.2690 µM against P. falciparum NF54. researchgate.net This compound also exhibited very low cytotoxicity (L-6 cells IC50 = 124.0 µM), resulting in an excellent selectivity index of 460. researchgate.net
However, in other instances, the modification of the phenoxy ring showed less pronounced effects. For example, within a series of N-pivaloyl analogues, the presence of a 4-fluoro substitution on the phenoxy ring made no significant distinction in antiplasmodial activity compared to the unsubstituted analogue. nih.gov This suggests that while the phenoxy ring is important, the impact of its substitution can be dependent on the specific structural context of the entire molecule, particularly the substitutions on the anilino moiety. nih.gov
| Compound | Phenoxy Ring Substitution | Anilino Moiety | PfNF54 IC50 (µM) | Selectivity Index (S.I.) |
|---|---|---|---|---|
| Analogue A | 4-Fluoro | tert-butyl-piperazine-1-carboxylate | 0.2690 | 460 |
| Analogue B (19) | 4-Fluoro | N-Pivaloyl-piperazinyl | 0.6172 | 299.7 |
| Analogue C (56) | Unsubstituted | N-Pivaloyl-piperazinyl | 0.6593 | 288.6 |
Stereochemical Considerations in Phenoxybenzamide Analogue Activity
The reviewed literature on the structure-activity relationships of this compound derivatives for antiplasmodial activity does not provide specific details on stereochemical considerations. The synthesized and tested compounds in the primary studies were generally achiral or were not resolved into individual stereoisomers to assess their differential activity. Consequently, there is no available data to determine the impact of stereochemistry on the biological potency of this specific class of phenoxybenzamide analogues.
Rational Design of Phenoxybenzamide Derivatives for Enhanced Activity
The rational design of new phenoxybenzamide derivatives has been guided by the insights gained from initial SAR studies. nih.govresearchgate.net The primary goal has been to synthesize analogues with increased antiplasmodial activity and improved pharmacokinetic profiles suitable for orally administered drugs. nih.gov
Based on the finding that bulky, non-polar substituents on the terminal nitrogen of the piperazinyl group on the anilino moiety are beneficial, a rational approach involves selecting substituents that fit this profile. nih.gov The successful use of the N-pivaloyl group, which is bioisosterically similar to the N-Boc group but offers greater acid stability, is a clear example of rational design. nih.gov This modification retained the desired biological activity while improving a key physicochemical property.
Furthermore, the synthesis of compounds like tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate demonstrates a design strategy that combines favorable elements in both the phenoxy and anilino portions of the molecule. researchgate.net This compound, which features a 4-fluorophenoxy group and the bulky N-Boc-piperazinyl group, showed a significant improvement in both antiplasmodial activity and selectivity index compared to the initial lead structure. nih.govresearchgate.net Future rational design efforts can continue to explore the synergistic effects of substitutions on both aromatic rings to optimize potency and drug-like properties.
Molecular Mechanisms and Biological Targeting
Investigation of Antiplasmodial Action
The compound N-methyl-2-phenoxybenzamide, a derivative of the 2-phenoxybenzamide (B1622244) class, has been identified as a promising antiplasmodial agent. nih.govsemanticscholar.org Originating from the Medicines for Malaria Venture (MMV) "Malaria Box" project, this chemical scaffold has demonstrated significant activity against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. semanticscholar.orgresearchgate.net
Investigations into the mechanism of action for the 2-phenoxybenzamide lead compound have revealed a multi-targeted profile within the parasite. nih.govsemanticscholar.org Metabolic indicators suggest that its antiplasmodial activity stems from the disruption of the mitochondrial electron transport chain. semanticscholar.org
This compound is understood to target Dihydroorotate (B8406146) Dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway of the parasite. nih.govsemanticscholar.org DHODH catalyzes the oxidation of dihydroorotate to orotate, a vital step for the synthesis of pyrimidines, which are essential for DNA and RNA replication. wikipedia.orgmedchemexpress.com In Plasmodium, this enzyme is located in the inner mitochondrial membrane and is linked to the respiratory chain. wikipedia.org The detection of dihydroorotate and N-carbamoyl-L-aspartate as characteristic metabolic products following exposure to the parent 2-phenoxybenzamide compound points to the inhibition of DHODH. semanticscholar.org By disrupting this pathway, the compound effectively halts parasite proliferation.
The cytochrome bc1 complex (also known as complex III) is another identified target of the 2-phenoxybenzamide scaffold. nih.govsemanticscholar.org This complex is a central component of the mitochondrial electron transport chain, responsible for transferring electrons from ubiquinol (B23937) to cytochrome c and contributing to the generation of the proton motive force for ATP synthesis. nih.govbiorxiv.org The disturbance of the mitochondrial electron transport chain, indicated by metabolic changes, suggests that the compound interacts with and inhibits the function of the cytochrome bc1 complex. semanticscholar.org This dual-targeting of both DHODH and the cytochrome bc1 complex represents a significant mechanism for its potent antiplasmodial effects.
In addition to its mitochondrial targets, the 2-phenoxybenzamide lead compound has been observed to affect the parasite's hemoglobin catabolism. semanticscholar.org During its intraerythrocytic stages, the malaria parasite degrades host cell hemoglobin within its digestive vacuole to obtain essential amino acids. This process is a critical metabolic pathway for parasite survival. Studies have noted the appearance of bloated digestive vacuoles in parasites treated with the compound, indicating an interference with this hemoglobin catabolism pathway. semanticscholar.org
**Table 1: Identified Biological Targets of 2-Phenoxybenzamide in P. falciparum***
The 2-phenoxybenzamide class exhibits multi-stage activity, affecting the parasite at different points in its life cycle. semanticscholar.org However, studies using synchronized P. falciparum 3D7-A10 parasites revealed that the compound demonstrates peak activity in sub-micromolar concentrations specifically against the late-stage trophozoites. nih.govsemanticscholar.org Trophozoites are a metabolically active, replicative stage within the red blood cells, making them a vulnerable target for drugs that disrupt core metabolic processes like pyrimidine synthesis and mitochondrial respiration. The compound has shown efficacy against asexual, sexual, and liver stages of P. falciparum. semanticscholar.org
Table 2: Stage-Specific Activity of 2-Phenoxybenzamide
A significant advantage of the 2-phenoxybenzamide scaffold is its low propensity for inducing resistance. semanticscholar.org In long-term in vitro studies where P. falciparum parasites were exposed to sub-lethal doses of the lead compound, they did not acquire resistance. nih.govsemanticscholar.org Furthermore, these studies showed a lack of cross-resistance, meaning that parasites resistant to other antimalarial drugs did not show resistance to this compound, and exposure to this compound did not induce resistance to other drugs. nih.govsemanticscholar.org This suggests a novel mechanism of action and a robust profile against the development of drug-resistant parasite strains. nih.govsemanticscholar.org
Table of Mentioned Compounds
Identification of Parasitic Biological Targets in Plasmodium falciparum
Exploration of Antibiotic Activity
The potential antibiotic properties of this compound can be inferred from studies on the broader class of benzamide (B126) derivatives, which have shown promise as antibacterial agents, particularly against challenging Gram-positive pathogens.
Target Identification in Gram-Positive Bacteria (e.g., MRSA)
Research into benzamide-based compounds has identified the filamentous temperature-sensitive protein Z (FtsZ) as a key molecular target. FtsZ is a crucial protein involved in bacterial cell division. By inhibiting FtsZ, these compounds disrupt the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to bacterial cell death.
Derivatives of 3-methoxybenzamide, which share a core structural feature with this compound, have been identified as promising lead candidates for the development of new antibiotics targeting Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, certain 3-benzylamide derivatives have demonstrated significant activity against S. aureus and M. smegmatis. nih.gov While specific studies on this compound are not available, its structural similarity to these active benzamides suggests that it may also target FtsZ and exhibit activity against Gram-positive bacteria.
Interaction with Bacterial Cysteine and Serine Hydrolases
Currently, there is no direct scientific literature available detailing the specific interactions of this compound with bacterial cysteine and serine hydrolases. This remains an area for future investigation to fully elucidate the compound's potential antibacterial mechanisms.
Opioid Receptor Antagonism and Selectivity
The phenoxybenzamide scaffold is a recognized pharmacophore in the development of opioid receptor ligands. Studies on related compounds suggest that this compound could interact with opioid receptors, potentially exhibiting selectivity for the kappa opioid receptor.
Kappa Opioid Receptor Binding and Functional Assays (in vitro)
While direct in vitro binding and functional assay data for this compound at the kappa opioid receptor (KOR) are not available in the current literature, studies on structurally similar N-alkyl-substituted benzamides have demonstrated significant interaction with opioid receptors. For example, a series of N-alkyl- and N,N-dialkyl-4-[alpha-[(2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl]benzyl]-benzamides were found to be highly selective delta opioid receptor agonists. nih.gov This indicates that the N-alkylation of the benzamide moiety can play a crucial role in determining receptor affinity and selectivity.
The following table summarizes the delta opioid receptor binding affinities for a selection of these related N-alkylbenzamide derivatives, highlighting the impact of N-substitution.
| Compound | R1 | R2 | δ IC50 (nM) | μ IC50 (nM) | κ IC50 (nM) |
| 2a | H | H | 1100 | >10000 | >10000 |
| 2b | CH3 | H | 230 | >10000 | >10000 |
| 2e | CH3 | CH3 | 1.8 | 1200 | 3400 |
Data extracted from a study on N-alkyl-substituted (alpha-piperazinylbenzyl)benzamides and their affinity for opioid receptors. nih.gov
Structure-Selectivity Relationships for Opioid Receptors
The structure-activity relationship (SAR) studies of related benzamide derivatives provide insights into the potential selectivity of this compound. In the aforementioned study on delta opioid receptor agonists, it was observed that N,N-dialkylbenzamide derivatives exhibited higher affinity for the delta receptor compared to N-monoalkylbenzamide and N-unsubstituted benzamide derivatives. nih.gov Specifically, the presence of two alkyl groups on the amide nitrogen dramatically increased affinity for the delta receptor, suggesting that the substitution pattern on the amide is a key determinant of opioid receptor interaction. nih.gov
This finding implies that the N-methyl group in this compound is likely to influence its binding profile at opioid receptors. However, without specific data for this compound at the kappa opioid receptor, its precise selectivity remains to be determined. Further research is necessary to elucidate the full structure-selectivity relationships for this compound at all opioid receptor subtypes.
Other Investigational Biological Targets
Beyond its potential antibiotic and opioid receptor activities, the broader class of benzamide derivatives has been investigated for a range of other biological targets. For instance, some N-phenylbenzamide derivatives have been explored for their therapeutic potential as antimicrobial, antimalarial, antiviral, anticonvulsant, and analgesic agents.
Additionally, the structurally related compound, Phenoxybenzamine (B1677643), is a well-known non-selective, irreversible alpha-adrenergic receptor antagonist. drugbank.com It is used clinically to treat hypertension and sweating associated with pheochromocytoma. drugbank.com While the mechanism of action of Phenoxybenzamine, involving covalent bonding with adrenergic receptors, is distinct from the likely reversible interactions of this compound, it highlights the diverse biological activities that can be associated with the broader phenoxyalkylamine scaffold. Further investigation is required to identify any other specific biological targets of this compound.
Modulation of Dynamin-like EHD4 ATPase Activity
Recent research has identified a structurally related compound, N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (also known as MS8), as an inhibitor of the liposome-stimulated ATPase activity of Dynamin-like EHD4. nih.gov EHD4 is a member of the C-terminal Eps15 homology domain-containing (EHD) protein family, which are ATPases involved in membrane trafficking and remodeling.
The identification of MS8 as an EHD4 inhibitor was achieved through a Malachite green-based high-throughput screening assay designed to monitor the enzyme's ATPase activity. nih.gov In a substructure search of a commercial drug library based on the N-(thiazol-2-yl)benzamide scaffold of MS8, 55 compounds were tested for their ability to inhibit EHD4. nih.govplos.org Of these, three compounds demonstrated significant inhibition of EHD4ΔN enzymatic activity at a concentration of 50 μM. nih.govplos.org The results for these compounds are detailed in the table below.
Table 1: Inhibition of EHD4ΔN ATPase Activity by N-(thiazol-2-yl)benzamide Derivatives
| Compound ID | Inhibition at 50 μM |
|---|---|
| Z5 | 21% |
| Z7 | 44% |
| Z8 | 38% |
Data sourced from a Malachite green-based assay measuring EHD4ΔN ATPase activity. plos.org
These findings suggest that the N-(thiazol-2-yl)benzamide core is a promising scaffold for the development of EHD4 inhibitors. nih.gov Further structure-activity relationship (SAR) studies have indicated that the connection between the benzamide and the thiazole (B1198619) ring at the 2-position is crucial for its inhibitory activity. nih.gov
Adrenoceptor Interaction Profiles of Related Phenoxybenzamides
Phenoxybenzamine covalently binds to alpha-adrenoceptors, leading to a long-lasting blockade. wikipedia.org This irreversible antagonism prevents the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to these receptors. wikipedia.org The primary pharmacological effect of this action is vasodilation, resulting in a decrease in blood pressure. wikipedia.orgdrugbank.com
The interaction of phenoxybenzamine is not limited to a single subtype of alpha-adrenoceptor. It acts as an antagonist at both postsynaptic α1- and presynaptic α2-adrenoceptors. wikipedia.org The blockade of α1-receptors on vascular smooth muscle leads to relaxation and vasodilation. globalrx.com The antagonism of presynaptic α2-receptors, which normally inhibit the release of norepinephrine, can lead to an increase in norepinephrine release, potentially causing a reflex tachycardia. nih.gov
Table 2: Adrenoceptor Interaction Profile of Phenoxybenzamine
| Receptor Subtype | Action |
|---|---|
| Alpha-1 Adrenergic Receptor | Antagonist |
| Alpha-2 Adrenergic Receptor | Antagonist |
This table summarizes the known interactions of phenoxybenzamine, a related but structurally distinct phenoxybenzamide. wikipedia.orgnih.govdrugbank.com
Due to its non-selective nature, phenoxybenzamine's effects are widespread, impacting various physiological processes regulated by the sympathetic nervous system. wikipedia.org The covalent nature of its binding results in a prolonged duration of action, as the restoration of adrenergic function requires the synthesis of new receptors. wikipedia.org
Computational Chemistry and Molecular Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.
The initial and most critical step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For the phenoxybenzamide series and related compounds, a wide array of descriptors has been employed to capture the physicochemical properties essential for their activity. nih.govnih.gov These descriptors can be broadly categorized as follows:
Topological Descriptors: These describe the atomic connectivity within the molecule. Examples used in studies of benzamide (B126) and benzylamine (B48309) derivatives include the Wiener's index (a distance-based descriptor), the Zagreb group parameter (an adjacency-based descriptor), and the eccentric connectivity index (an adjacency-cum-distance-based descriptor). nih.gov
Physicochemical Descriptors: These parameters are often derived from empirical measurements or calculations. For phenoxy and benzyloxyacetic acid derivatives, key descriptors include hydrophobicity (π), electronic effects (σ), and molar refraction (MR), which account for the steric bulk of substituents. nih.gov
Constitutional Descriptors: These provide simple information about the molecular composition, such as molecular weight.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic properties of the molecule.
2D Autocorrelation Descriptors: In studies of related phenylacetanilides, descriptors like MATS2m and MATS7m have been utilized. These descriptors analyze how atomic properties are distributed across the molecular structure.
In comprehensive QSAR analyses, software like Dragon is often used to calculate thousands of descriptors, from which a smaller, relevant subset is selected using statistical methods to build the final model.
| Descriptor Class | Specific Examples | Relevance to Phenoxybenzamide Series |
|---|---|---|
| Topological | Wiener's index, Zagreb group parameter, Eccentric connectivity index | Describes molecular size, shape, and branching, which can influence receptor binding. nih.gov |
| Physicochemical | Hydrophobicity (π), Electronic (σ), Molar Refraction (MR) | Models the compound's ability to cross membranes and interact with the target via hydrophobic, electronic, and steric interactions. nih.gov |
| 2D Autocorrelation | MATS2m, MATS7m | Provides information on the distribution of atomic properties like mass across the molecular topology. |
| Hammett-type | Donating-withdrawing substituent values | Quantifies the electronic influence of substituents on the aromatic rings, affecting binding affinity. nih.gov |
Once a set of relevant molecular descriptors is selected, various statistical methods are employed to build the QSAR model. Both linear and non-linear models have been successfully applied to compounds structurally related to N-methyl-2-phenoxybenzamide. frontiersin.org
Linear Models:
Multiple Linear Regression (MLR): This is one of the most common methods, which assumes a linear relationship between the descriptors and the biological activity. MLR models are valued for their simplicity and ease of interpretation.
Heuristic Method (HM): This approach can be used for descriptor selection to build robust linear models. frontiersin.orgfrontiersin.org
Non-Linear Models: Often, the relationship between structure and activity is too complex to be captured by a linear equation. In such cases, non-linear models are employed:
Artificial Neural Networks (ANN): ANNs are powerful computational models inspired by the structure of the human brain. They can effectively model complex, non-linear relationships and have been shown to provide satisfactory correlations between molecular descriptors and the anticonvulsant activity of related compounds. researchgate.net
Support Vector Regression (SVR): This machine learning technique is effective for building predictive models, often using different kernel functions (e.g., linear, polynomial, radial basis function) to handle non-linearity. frontiersin.orgfrontiersin.org
Gene Expression Programming (GEP): GEP is an evolutionary algorithm that can generate non-linear models, often revealing more complex relationships than linear methods. frontiersin.org
Random Forest (RF): An ensemble learning method that constructs multiple decision trees to improve predictive accuracy. frontiersin.org
The choice between linear and non-linear models depends on the specific dataset and the underlying complexity of the structure-activity relationship. frontiersin.org
| Model Type | Specific Method | Description |
|---|---|---|
| Linear | Multiple Linear Regression (MLR) | Establishes a direct linear equation between biological activity and a set of molecular descriptors. arxiv.org |
| Heuristic Method (HM) | A method used to select optimal descriptors for building a linear regression model. frontiersin.orgfrontiersin.org | |
| Non-Linear | Artificial Neural Network (ANN) | A machine learning approach capable of modeling highly complex and non-linear relationships. researchgate.net |
| Support Vector Regression (SVR) | A powerful regression algorithm that can map inputs to higher-dimensional spaces to find a hyperplane for prediction. frontiersin.orgfrontiersin.org | |
| Gene Expression Programming (GEP) | An evolutionary algorithm that creates models in the form of non-linear functions. frontiersin.org |
The development of a QSAR model is incomplete without rigorous validation to ensure its robustness, stability, and predictive power. uniroma1.itnih.gov A statistically sound model must be able to accurately predict the activity of new, untested compounds. nih.gov Validation is typically performed using both internal and external methods. researchgate.net
Internal Validation: This process assesses the stability of the model using the initial training dataset.
Cross-Validation: The most common technique is Leave-One-Out cross-validation (LOO-CV), where the model is repeatedly built leaving out one compound at a time and then predicting the activity of that compound. The resulting cross-validated correlation coefficient (q²) is a key indicator of model robustness. uniroma1.it
External Validation: This is the most crucial test of a model's predictive ability.
Test Set Prediction: The dataset is split into a training set (for model building) and a test set (for validation). The model's ability to predict the activities of the compounds in the test set, which were not used during model development, is evaluated using the predictive R² (R²_pred). nih.gov
Other Validation Techniques:
Y-Randomization: The biological activity data is randomly shuffled multiple times, and a new QSAR model is developed for each shuffled set. A valid model should show very low correlation coefficients for the randomized data, confirming that the original correlation was not due to chance. uniroma1.ittaylorfrancis.com
A QSAR model is generally considered acceptable if it meets several statistical criteria, such as high values for the correlation coefficient (R²), cross-validated correlation coefficient (q²), and predictive R² for the test set, along with a low root-mean-squared error (RMSE). frontiersin.orgresearchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor or target enzyme) to form a stable complex. arxiv.org
The primary goal of molecular docking is to predict the binding conformation, or "pose," of a ligand within the active site of its biological target. figshare.com This process involves two main steps:
Conformational Sampling: The algorithm explores a large number of possible orientations and conformations of the ligand within the binding site.
Scoring: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked. The top-ranked pose is considered the most likely binding mode.
For phenoxybenzamide, which is known to be an irreversible antagonist of α-adrenergic receptors, docking simulations can help visualize how the molecule initially fits into the receptor's binding pocket before forming a covalent bond. nih.govwikipedia.org The accuracy of these predictions is often assessed by calculating the root-mean-square deviation (RMSD) between the predicted pose and an experimentally determined structure (e.g., from X-ray crystallography), if available. nih.gov
Once a plausible binding pose is identified, a detailed analysis of the intermolecular interactions between the ligand and the receptor is performed. This analysis is crucial for understanding the molecular basis of the ligand's activity. Key interactions include:
Covalent Bonds: For irreversible inhibitors like phenoxybenzamine (B1677643), a key interaction is the formation of a permanent covalent bond with the receptor. It is proposed that phenoxybenzamine's reactive chloroethyl group forms a stable linkage with a cysteine residue in the α-adrenergic receptor. wikipedia.org
Hydrogen Bonds: These are critical for molecular recognition and binding specificity. Docking studies can identify which atoms on the ligand act as hydrogen bond donors or acceptors and which amino acid residues on the receptor they interact with. nih.gov
Hydrophobic Interactions: The phenoxy and benzamide rings of the molecule are likely to engage in hydrophobic and π-stacking interactions with nonpolar residues in the binding pocket.
By identifying these key interactions, molecular docking provides a structural rationale for the observed QSAR data and guides the rational design of new analogs with improved affinity and selectivity. For instance, modifications to the phenoxybenzamide scaffold can be proposed to enhance favorable interactions or eliminate unfavorable ones.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are employed to investigate the physical movements of atoms and molecules in the this compound-protein complex over time. wikipedia.org This computational technique allows for the examination of the stability of the complex, the conformational dynamics of both the ligand and the protein, and the energetic aspects of their interaction.
Another important parameter is the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different regions of the protein. Analysis of the RMSF can reveal which amino acid residues in the binding pocket have the most significant interactions with this compound, as these residues would likely exhibit reduced fluctuations upon ligand binding.
The conformational dynamics of this compound within the binding site are also a key area of investigation. The phenoxy and benzamide moieties of the molecule may exhibit rotational freedom, and MD simulations can map the energetic landscape of these conformational changes. The N-methyl group can also influence the molecule's orientation and interactions within the binding pocket. nih.gov Understanding the preferred conformations and the energy barriers between them is crucial for explaining the binding affinity and specificity of the compound.
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Radius of Gyration (Å) |
|---|---|---|---|
| 0 | 0.00 | 0.00 | 22.5 |
| 10 | 1.25 | 1.50 | 22.6 |
| 20 | 1.30 | 1.55 | 22.5 |
| 30 | 1.28 | 1.60 | 22.7 |
| 40 | 1.35 | 1.58 | 22.6 |
| 50 | 1.32 | 1.62 | 22.5 |
MD simulations, in conjunction with methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA), can be used to estimate the binding free energy of this compound to its target protein. This analysis decomposes the total binding energy into contributions from different energy components, such as van der Waals interactions, electrostatic interactions, polar solvation energies, and non-polar solvation energies.
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.8 |
| Electrostatic Energy | -20.5 |
| Polar Solvation Energy | 35.2 |
| Non-Polar Solvation Energy | -5.1 |
| Total Binding Free Energy | -36.2 |
Homology Modeling for Target Protein Structure Elucidation
In cases where the experimental three-dimensional structure of the biological target for this compound is not available, homology modeling can be a valuable tool. unict.it This technique involves building a 3D model of the target protein based on its amino acid sequence and the experimentally determined structure of a homologous protein (the template).
The accuracy of the resulting homology model is highly dependent on the sequence identity between the target and the template protein. For reliable models, a sequence identity of over 30% is generally required. The process involves template selection, sequence alignment, model building, and model refinement and validation. unc.edu
Once a reliable homology model of the target protein is generated, it can be used for molecular docking studies with this compound to predict its binding mode. These docking poses can then be used as the starting point for the more computationally intensive MD simulations to refine the binding hypothesis and study the dynamics of the interaction. For compounds related to phenoxybenzamine, homology models of adrenergic receptors have been successfully used to understand ligand binding. nih.gov
| Validation Parameter | Score | Interpretation |
|---|---|---|
| Ramachandran Plot (% in favored regions) | 95.2% | High-quality model with good stereochemistry |
| PROCHECK G-factor | -0.25 | Good covalent geometry |
| Verify3D Score | 88.5% | Good compatibility of the 3D model with its own amino acid sequence |
| DOPE Score | -35420 | Lower scores indicate a more native-like model |
Advanced Research Perspectives on N Methyl 2 Phenoxybenzamide
Development of Next-Generation Phenoxybenzamide Scaffolds
The 2-phenoxybenzamide (B1622244) structure has been identified as a valuable starting point for drug discovery, particularly in the field of infectious diseases. researchgate.net Research has demonstrated that this scaffold possesses multi-stage activity against various strains of P. falciparum, the parasite responsible for malaria. researchgate.net A key strategy in developing next-generation scaffolds involves a multi-step synthesis to create a library of new derivatives. researchgate.net
Systematic modification of the lead structure is a common approach to enhance potency and other pharmacological properties. For instance, in the development of antiplasmodial agents, researchers have prepared numerous new derivatives by altering the substitution pattern on both the anilino and diaryl ether components of the phenoxybenzamide core. researchgate.net This process has led to the identification of compounds with significantly improved activity compared to the original lead structure. researchgate.net A similar strategy of systematic modification was employed in the discovery of oxadiazolones, a related chemotype with antibiotic activity, resulting in a lead compound with a 16-fold improvement in potency against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The development process often involves evaluating not just biological activity but also key physicochemical and pharmacokinetic parameters. This ensures that next-generation scaffolds are not only more potent but also possess more favorable drug-like properties. researchgate.net
Table 1: Example of Scaffold Development and Potency Improvement
| Compound | Modification from Lead Structure | Antiplasmodial Activity (PfNF54 IC50) | Selectivity Index (L-6 Cells) |
|---|---|---|---|
| Lead Compound 1 | Original 2-phenoxybenzamide from Malaria Box Project | Sub-micromolar | Not specified |
Data synthesized from research on 2-phenoxybenzamide derivatives. researchgate.net
Strategies for Optimizing Biological Activity and Selectivity
Optimizing the biological activity and selectivity of phenoxybenzamide-based compounds is crucial for their development as therapeutic agents. Selectivity is particularly important to minimize off-target effects. Research has shown that the substitution pattern and the size of the substituents on the scaffold strongly influence both antiplasmodial activity and cytotoxicity. researchgate.net
Several rational design strategies can be employed to enhance selectivity:
Exploiting Protein Flexibility: Targeting specific conformations of a protein, such as an inactive state, that may be inaccessible to other related proteins can significantly improve selectivity. nih.gov
Optimizing Electrostatics: Fine-tuning the electrostatic properties of a compound can create favorable interactions with the target protein while being unfavorable for off-targets. nih.gov
Shape Complementarity: Designing ligands that fit precisely into a unique binding pocket or create a clash with an off-target receptor is a powerful method for achieving selectivity. nih.gov
A practical example of optimizing selectivity can be seen in the development of inhibitors for the mono-ADP-ribosyltransferase PARP10. By exploring the chemical space around a known inhibitor, researchers identified analogs like 4-(4-cyanophenoxy)benzamide and 3-(4-carbamoylphenoxy)benzamide with distinct selectivity profiles against a panel of human PARP enzymes. nih.gov These studies use crystallography and molecular modeling to understand how the compounds bind to different enzymes, providing a basis for further optimization of both potency and selectivity. nih.gov
Table 2: Selectivity Profile of Phenoxybenzamide Analogs Against PARP Enzymes
| Compound | PARP10 IC50 (µM) | PARP1 Inhibition | PARP2 Inhibition |
|---|---|---|---|
| OUL35 (1) | 0.4 | Inactive | Weak |
| 4-(4-cyanophenoxy)benzamide (10) | 1.8 | Inactive | Moderate |
| 3-(4-carbamoylphenoxy)benzamide (20) | 1.1 | Inactive | Strong |
This table illustrates the differential selectivity of phenoxybenzamide-related compounds against various PARP enzymes. nih.gov
Interdisciplinary Approaches in Phenoxybenzamide Research (e.g., Chemical Proteomics)
Modern drug discovery increasingly relies on interdisciplinary approaches to overcome challenges, such as identifying the molecular targets of compounds discovered through phenotypic screening. nih.govresearchgate.net Chemical proteomics has emerged as a particularly powerful technique in this regard. nih.govnih.gov This approach uses a drug molecule, often immobilized on a solid support, as "bait" to capture its protein binding partners from a complex biological sample. nih.gov
This method is invaluable for:
Target Deconvolution: Identifying the specific protein(s) a compound interacts with to produce its biological effect. This is often a major hurdle for hits discovered in phenotypic screens. nih.gov
Specificity Profiling: Determining the full spectrum of a drug's interactions, including anticipated targets and unanticipated "off-targets." This information is critical for understanding potential side effects and for refining drug design to improve selectivity. nih.govsemanticscholar.org
Mechanism of Action Studies: Uncovering the network of proteins affected by a compound, which can provide deep insights into its mechanism of action. nih.gov
For example, a chemical proteomics approach was instrumental in elucidating the mode of action for a new class of antibiotics, the oxadiazolones. nih.gov This technique revealed that the lead compound interacts with multiple bacterial enzymes, a finding that would have been difficult to achieve through target-based approaches alone. nih.gov The integration of artificial intelligence and machine learning with chemical proteomics is further accelerating target identification by improving the analysis of complex proteomic data. researchgate.net
Future Directions in Drug Discovery for Infectious Diseases
The rise of antimicrobial resistance is a global health crisis, making the discovery of new anti-infective agents a top priority. frontiersin.orgmerck.com Phenoxybenzamide scaffolds represent a promising avenue for future research in this area. One lead 2-phenoxybenzamide compound was found to exhibit multi-stage activity against the malaria parasite and, significantly, did not induce resistance in long-term in-vitro studies. researchgate.net This makes it an excellent candidate for further development to combat drug-resistant malaria. researchgate.net
Future strategies in this field will likely focus on:
Tackling Drug Resistance: Optimizing phenoxybenzamide derivatives to be effective against multidrug-resistant pathogens, such as MRSA and resistant strains of P. falciparum. researchgate.netnih.gov
Novel Mechanisms of Action: Utilizing phenotypic screening and chemical proteomics to identify phenoxybenzamide-based compounds that work through novel mechanisms, which are less likely to be affected by existing resistance pathways. nih.govresearchgate.net
Targeted Delivery Systems: Developing new drug delivery strategies to ensure that antimicrobial agents reach the site of infection in effective concentrations, which can improve efficacy and reduce treatment time. nih.gov
The ultimate goal is to translate promising lead compounds from academic research into clinically approved drugs, a long and challenging process that requires continuous innovation and collaboration. frontiersin.org
Broader Potential in Other Therapeutic Areas
The versatility of the phenoxybenzamide scaffold extends beyond infectious diseases into several other key therapeutic areas. The ability to modify the core structure allows for the fine-tuning of its activity against a wide range of biological targets.
Oncology: Certain phenoxybenzamide derivatives have been identified as selective inhibitors of PARP10, an enzyme involved in DNA repair and signaling pathways. nih.gov Since dysregulation of PARP enzymes is implicated in various cancers, these compounds represent a potential new class of cancer therapeutics. nih.gov Other derivatives have shown promise in inhibiting the Hedgehog (Hh) signaling pathway, which is also a target in cancer treatment. researchgate.net
Hypertension: Researchers have developed N-(4-phenoxyphenyl)benzamide derivatives as potent and novel inhibitors of SPAK (STE20/SPS1-related proline/alanine-rich kinase). x-mol.netjst.go.jp The SPAK signaling pathway is involved in regulating salt balance and blood pressure, making these inhibitors candidates for a new class of antihypertensive drugs. x-mol.net
RNA-Targeted Therapeutics: The related compound phenoxybenzamine (B1677643) has been noted in studies exploring small molecules that can covalently bind to RNA. acs.org This highlights the potential for designing phenoxybenzamide-based structures to target specific RNA molecules, opening up therapeutic possibilities for a wide range of diseases caused by dysfunctional RNA. acs.org
Table 3: Potential Therapeutic Applications of Phenoxybenzamide Derivatives
| Therapeutic Area | Biological Target | Potential Indication |
|---|---|---|
| Oncology | PARP10 | Cancer |
| Oncology | Hedgehog (Hh) Signaling Pathway | Cancer |
| Cardiovascular | SPAK Kinase | Hypertension |
Table of Mentioned Compounds
| Compound Name |
|---|
| N-methyl-2-phenoxybenzamide |
| tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate |
| 4-(4-cyanophenoxy)benzamide |
| 3-(4-carbamoylphenoxy)benzamide |
| OUL35 |
| N-(4-phenoxyphenyl)benzamide |
Q & A
Q. What synthetic methodologies are recommended for the efficient synthesis of N-methyl-2-phenoxybenzamide, and how can reaction conditions be optimized to minimize by-products?
The synthesis of this compound derivatives typically involves coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction conditions such as anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–25°C) are critical to suppress side reactions like hydrolysis. Purification via column chromatography or recrystallization ensures high purity .
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Coupling Agent | DCC/DMAP | Enhances amide bond formation |
| Solvent | Dichloromethane (DCM) | Maintains reaction homogeneity |
| Temperature | 0–25°C | Reduces side reactions |
Q. Which spectroscopic techniques are critical for confirming the structural integrity and purity of this compound?
¹H and ¹³C NMR spectroscopy are indispensable for verifying molecular structure, while High-Resolution Mass Spectrometry (HRMS) confirms the molecular weight. X-ray crystallography (e.g., single-crystal studies at 100 K) provides definitive conformational data, as seen in structurally analogous benzamides . Purity should be validated via HPLC (UV detection at λ = 254 nm) and melting point analysis .
Q. What are the common by-products formed during the synthesis of this compound, and how can they be minimized?
By-products such as unreacted starting materials or hydrolyzed intermediates arise from moisture exposure or improper stoichiometry. Strict anhydrous conditions, inert atmospheres (e.g., nitrogen), and stoichiometric optimization (1:1.2 molar ratio of acid to amine) minimize these impurities. Analytical monitoring (TLC or inline IR spectroscopy) aids early detection .
Advanced Research Questions
Q. How can computational chemistry be applied to predict the biological targets of this compound?
Molecular docking tools (e.g., AutoDock Vina) predict binding affinities to proteins, while Molecular Dynamics (MD) simulations assess ligand-receptor complex stability. Quantum mechanical calculations (DFT) evaluate electronic properties influencing reactivity. For example, methoxy substituents enhance electron density at the carbonyl group, affecting binding kinetics .
Q. What strategies can mitigate conflicting results in the compound's enzyme inhibition efficacy across studies?
Discrepancies may stem from assay variables (e.g., enzyme isoforms, substrate concentrations). Standardize protocols using reference inhibitors (e.g., NIST-certified compounds) and validate enzyme activity via kinetic assays (Km/Vmax determination). Cross-laboratory reproducibility studies and meta-analyses of raw data resolve inconsistencies .
Q. How does the electronic effect of substituents on the benzamide core influence reactivity in nucleophilic acyl substitution reactions?
Electron-donating groups (e.g., -OCH₃) activate the carbonyl carbon, accelerating reactions with nucleophiles like amines. Conversely, electron-withdrawing groups (e.g., -NO₂) necessitate harsher conditions (e.g., 80°C, 24h). Hammett σ constants quantify substituent effects, guiding rational design .
Q. What structural insights from X-ray crystallography inform drug design for this compound analogs?
Crystal structures (e.g., solved at 1.8 Å resolution) reveal critical interactions, such as hydrogen bonds between the benzamide carbonyl and active-site residues. For example, a dihedral angle of 88.05° between aromatic rings in analogs optimizes steric compatibility with target pockets .
Q. How can metabolic stability of this compound derivatives be improved without compromising potency?
Introduce electron-withdrawing groups (e.g., -CF₃) at para positions to reduce oxidative metabolism. Prodrug strategies (e.g., esterification of phenolic -OH) enhance bioavailability. Validate modifications using in vitro microsomal assays and pharmacokinetic studies in rodent models .
Methodological Best Practices
Q. What experimental controls ensure reliable assessment of enzyme inhibition kinetics?
Include positive controls (e.g., known inhibitors), vehicle controls (DMSO ≤0.1%), and substrate saturation curves to confirm Michaelis-Menten conditions. Pre-incubate enzyme with inhibitor (10–30 min) for equilibrium. Triplicate measurements and IC50 validation via nonlinear regression reduce variability .
Q. How can researchers design derivatives for improved target engagement using crystallographic data?
Align substituents with geometric parameters from ligand-target complexes. For instance, modifying the methoxy group to match hydrophobic pocket dimensions enhances affinity. Validate designs via surface plasmon resonance (SPR) binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
